N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
Description
This compound is a dihydropyridazine derivative featuring a morpholine sulfonyl group and a 4-methylphenyl substituent. Its structure combines a pyridazine core (a six-membered ring with two adjacent nitrogen atoms) with a carboxamide linkage to a sulfonated morpholine moiety. The 2,6-dimethyl substitution on the morpholine ring likely enhances metabolic stability and modulates solubility, while the sulfonyl group may contribute to binding interactions in biological targets such as kinases or enzymes . The 4-methylphenyl group could influence lipophilicity, affecting membrane permeability and bioavailability.
Properties
Molecular Formula |
C24H26N4O5S |
|---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-1-(4-methylphenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C24H26N4O5S/c1-16-4-8-20(9-5-16)28-13-12-22(29)23(26-28)24(30)25-19-6-10-21(11-7-19)34(31,32)27-14-17(2)33-18(3)15-27/h4-13,17-18H,14-15H2,1-3H3,(H,25,30) |
InChI Key |
AOJNCWHJINGIPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NN(C=CC3=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Morpholine Ring: This step involves the reaction of 2,6-dimethylmorpholine with appropriate reagents to introduce the sulfonyl group.
Synthesis of the Pyridazine Core: The pyridazine ring is formed through a series of cyclization reactions, often involving hydrazine derivatives.
Coupling Reactions: The final step involves coupling the morpholine and pyridazine intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions may be used to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or amines.
Scientific Research Applications
N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs (e.g., pyridazine/pyrimidine cores, sulfonamide/sulfonyl groups, or morpholine derivatives) and are analyzed for comparative insights:
(4aR)-N-[2-(6-Cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide (EP 4,374,877 A2)
- Core Structure : Pyrrolo-pyridazine fused with a pyrimidine ring.
- Key Substituents :
- Trifluoromethylphenyl group (electron-withdrawing, enhancing binding specificity).
- Morpholine-ethyloxy side chain (improves solubility and pharmacokinetics).
- Functional Differences: The trifluoromethyl group and pyrimidine moiety may confer higher target affinity compared to the simpler dihydropyridazine core in the target compound.
4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, FR 1201300459)
- Core Structure : Pyrazolo-pyrimidine fused with a chromen-4-one system.
- Key Substituents: Fluorinated chromenone (increases metabolic stability and lipophilicity). N-methylbenzenesulfonamide (similar sulfonamide motif to the target compound).
- Functional Differences: The chromenone system may confer fluorescence properties or π-π stacking interactions absent in the target compound. The dual fluorination likely enhances cellular penetration but could reduce aqueous solubility .
Structural Comparison Table
Research Findings and Implications
- Target Compound Advantages: The 2,6-dimethylmorpholine sulfonyl group may offer superior solubility and reduced cytochrome P450 interactions compared to non-alkylated morpholine derivatives. The absence of heavy halogenation (e.g., fluorine or trifluoromethyl groups) could improve synthetic accessibility and reduce toxicity risks.
- Limitations: Lack of electron-withdrawing groups (e.g., cyano or fluorine) may limit binding potency in kinase inhibition compared to EP 4,374,877 A2 derivatives . The dihydropyridazine core, while metabolically stable, may exhibit weaker π-stacking interactions versus fused heterocycles in Example 53 .
Biological Activity
N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. Its unique structural features, including a morpholine ring and a sulfonyl group, suggest a diverse range of biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is . The structure includes a dihydropyridazine core, which is often associated with various pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonyl group enhances its binding affinity to these targets, potentially modulating their activity and influencing downstream signaling pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation or inflammation.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, influencing cellular responses.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the incorporation of the morpholine and sulfonyl groups can enhance cytotoxicity against various cancer cell lines.
In vitro experiments have shown that the compound induces apoptosis in cancer cells, likely through caspase activation pathways.
Anti-inflammatory Effects
The compound's anti-inflammatory potential has been evaluated in several models. Similar compounds have demonstrated the ability to reduce pro-inflammatory cytokine production.
| Inflammatory Model | Effect | Reference |
|---|---|---|
| Carrageenan-induced edema | Reduction in edema | |
| LPS-stimulated macrophages | Decreased cytokine levels |
Case Studies
-
Study on Anticancer Activity :
- A study synthesized various derivatives of dihydropyridazine and assessed their anticancer activity against A549 and C6 cell lines. The results indicated that modifications to the morpholine and sulfonyl groups significantly affected the cytotoxicity profiles of the compounds, suggesting that this compound could exhibit similar properties .
- Evaluation of Anti-inflammatory Properties :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
